Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 2-methylspiro[indole-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an indole and a piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-methylspiro[indole-3,4’-piperidine]-1’-carboxylate typically involves the formation of the spirocyclic structure through a series of reactions. One efficient method includes the dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation of the resulting spirocyclic oxindole . The overall yield of this synthesis can be around 35% over eight steps without resorting to chromatographic purification .
Industrial Production Methods
While specific industrial production methods for Tert-butyl 2-methylspiro[indole-3,4’-piperidine]-1’-carboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methylspiro[indole-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Tert-butyl 2-methylspiro[indole-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying receptor-ligand interactions.
Medicine: The compound’s potential pharmacological properties make it a subject of interest in drug discovery, particularly for developing treatments for neurological disorders.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Tert-butyl 2-methylspiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Compounds like spiroindole and spirooxindole share a similar spirocyclic structure and are known for their biological activity.
Spirooxindole: These compounds are also used in drug discovery due to their ability to interact with various biological targets.
Uniqueness
Tert-butyl 2-methylspiro[indole-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of an indole and a piperidine ring system, which provides distinct chemical and biological properties compared to other spirocyclic compounds.
Properties
IUPAC Name |
tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-18(14-7-5-6-8-15(14)19-13)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVKFHRVKGOJAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C13CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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